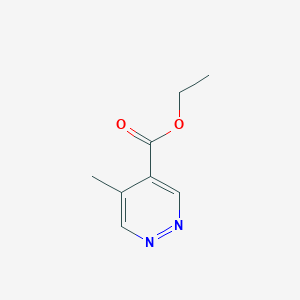

5-Methyl-pyridazine-4-carboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-pyridazine-4-carboxylic acid ethyl ester is a heterocyclic compound which is a derivative of pyridazine . Pyridazine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms .

Chemical Reactions Analysis

Esters, like 5-Methyl-pyridazine-4-carboxylic acid ethyl ester, undergo various reactions. They can be prepared from carboxylic acids by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Esters can also be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Heterocyclic Compound Synthesis : The synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids demonstrates the versatility of pyridazine derivatives in forming complex heterocyclic compounds. These syntheses involve reactions with hydrazine hydrate, showcasing the compound's utility in creating pharmacologically relevant structures (Gein et al., 2009).

Efficient Synthesis Techniques : A general procedure for preparing 6-substituted-5-hydroxy-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid ethyl esters highlights the chemical reactivity and potential for diversification in synthetic chemistry, leading to moderate to good yields of 2,6-disubstituted derivatives. These processes are crucial for the development of new molecules with potential biological activities (Murphy et al., 2008).

Novel Triazole Derivatives : Research into the synthesis of novel triazole derivatives based on 4-methyl-chromene-2-one emphasizes the application of pyridazine derivatives in generating new compounds with diverse biological applications. This work showcases the role of these derivatives in synthesizing complex molecules for potential therapeutic uses (Mottaghinejad & Alibakhshi, 2018).

Antimicrobial Activity : The creation of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives and their examination for antimicrobial activity represent a direct application of pyridazine derivatives in medicinal chemistry. This research underlines the potential of these compounds in developing new antimicrobial agents (Turan-Zitouni et al., 2001).

Propiedades

IUPAC Name |

ethyl 5-methylpyridazine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOIGNZETIAWGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=NC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90532845 |

Source

|

| Record name | Ethyl 5-methylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-pyridazine-4-carboxylic acid ethyl ester | |

CAS RN |

92929-53-8 |

Source

|

| Record name | Ethyl 5-methylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)

![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)